N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide
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Overview
Description
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide is a synthetic compound that belongs to the family of heterocyclic organic compounds. This compound features a unique molecular structure that includes furan, thiophene, and phenoxyacetamide moieties. These structural elements contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Similar compounds such as furan/thiophene-2-carboxamide derivatives have been shown to inhibit enzymes like urease, acetylcholinesterase (ache), and butyrylcholinesterase (bche) .
Mode of Action
It’s known that enzyme inhibitors like this compound can bind to their target enzymes and reduce their activity . This interaction can lead to changes in the biochemical pathways that these enzymes are involved in.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The process begins with the preparation of the acyl chloride intermediate, which is then reacted with the appropriate amine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the furan and thiophene rings, which are known for their reactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used to oxidize the furan and thiophene rings, leading to the formation of corresponding carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the carbonyl group to an alcohol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the carbonyl group can produce the corresponding alcohol derivative .
Scientific Research Applications
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: This compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential as an enzyme inhibitor, particularly against enzymes such as urease, acetylcholinesterase, and butyrylcholinesterase.
Comparison with Similar Compounds
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-phenoxyacetamide can be compared with other similar compounds that contain furan and thiophene moieties. Some of these compounds include:
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)furan-3-carboxamide: This compound shares a similar structure but has a different functional group, which can lead to variations in its chemical and biological properties.
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzo[d]thiazole-6-carboxamide:
The uniqueness of this compound lies in its combination of furan, thiophene, and phenoxyacetamide groups, which contribute to its diverse reactivity and wide range of applications.
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c20-17(12-23-13-5-2-1-3-6-13)19-11-14-8-9-16(24-14)18(21)15-7-4-10-22-15/h1-10H,11-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCTVTMVQZTFJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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